2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h1-7,19H,(H,21,22)(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLTWCFPIJXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The resulting quinazolinone is then subjected to further functionalization to introduce the amino group at the 2-position.
The next step involves the coupling of the quinazolinone derivative with 2-hydroxy-5-aminobenzoic acid. This coupling reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps such as crystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxy group at position 2 of the benzoic acid moiety and the amino linker are key sites for nucleophilic substitution.
Key Findings :
-
Alkylation of the hydroxy group enhances lipophilicity, improving membrane permeability in biological studies .
-
Acylation at the amino linker modifies hydrogen-bonding capacity, influencing interactions with biological targets .
Oxidation-Reduction Reactions
The quinazolinone ring and aromatic systems are susceptible to redox transformations.
Key Findings :
-
N-Oxidation of the quinazolinone ring increases polarity, altering solubility profiles .
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Selective reduction of the amide bond requires rigorous anhydrous conditions to avoid side reactions .
Acid-Base Reactions
The carboxylic acid and phenolic hydroxy groups participate in pH-dependent equilibria.
| Functional Group | pKa | Reactivity | Reference |
|---|---|---|---|
| Benzoic acid (-COOH) | ~3.2 | Deprotonates in basic media to form carboxylate salts | |
| Phenolic hydroxy (-OH) | ~9.8 | Forms phenoxide ions under strong basic conditions |
Key Findings :
-
The compound acts as a zwitterion in neutral aqueous solutions due to the interplay of acidic and basic groups .
Condensation and Cyclization
The amino linker and carbonyl groups facilitate cyclization reactions.
Key Findings :
-
Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .
-
Ring expansion reactions are stereospecific and require precise stoichiometric control .
Hydrolysis Reactions
The ester and amide bonds in derivatives undergo hydrolysis.
| Bond Type | Conditions | Products | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq), reflux | Free carboxylic acid | |
| Amide hydrolysis | HCl (conc.), Δ | Cleavage to benzoic acid and quinazolinamine |
Key Findings :
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Hydrolysis of ester-protected derivatives regenerates the bioactive carboxylic acid form .
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Acidic cleavage of the amide bond is irreversible and used in metabolite studies .
Coordination Chemistry
The compound acts as a polydentate ligand for metal ions.
| Metal Ion | Coordination Sites | Complex Stability | Reference |
|---|---|---|---|
| Cu(II) | Carboxylate O, quinazolinone N | Stable octahedral complexes | |
| Fe(III) | Phenolic O, amino N | Paramagnetic complexes with catalytic activity |
Key Findings :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
Case Studies
A notable study demonstrated that derivatives similar to 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid exhibited cytotoxic effects against various cancer cell lines, including:
- Non-small cell lung cancer
- Ovarian cancer
The compound showed GI50 values ranging from 1.7 to 28.7 µM, indicating significant potency against these cancer types .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research indicates that quinazoline derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its ability to inhibit various enzymes:
- Leukotriene A4 Hydrolase (LTA4H) : This enzyme is crucial in the inflammatory response; inhibition can lead to reduced inflammation and pain .
- 5-Lipoxygenase (5-LOX) : Targeting this enzyme could also mitigate inflammatory conditions by altering leukotriene production .
Potential Therapeutic Applications
The compound's diverse mechanisms of action suggest several therapeutic applications beyond cancer treatment:
- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating that this compound might also possess such activities .
- Androgen Receptor Modulation : Some derivatives of quinazoline structures are being explored as tissue-selective androgen receptor modulators (SARMs), which could have implications in treating conditions related to androgen deficiency .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Quinazolinone-Salicylic Acid Hybrids
- 2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic acid (Compound 5): This analogue features a 6-iodo and 2-methyl substitution on the quinazolinone ring, which enhances steric bulk and electron-withdrawing effects. These modifications may improve binding affinity to microbial targets compared to the unsubstituted parent compound .
Pyrazinamide-Salicylic Acid Hybrids
- 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid: Replacing the quinazolinone with a pyrazinamide moiety (a first-line anti-tuberculosis drug) introduces a six-carbon alkyl chain spacer.
Azo-Linked Benzothiazole Derivatives
- 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid :
These compounds incorporate azo (-N=N-) linkages and benzothiazole heterocycles. The azo group introduces strong chromophoric properties, making them suitable as dyes, while the benzothiazole moiety contributes to antimicrobial and anticancer activities. However, the azo linkage may reduce metabolic stability compared to the amide bond in the target compound .
Physicochemical Properties
Key Research Findings
- Electron-Withdrawing Substitutions : Halogenation (e.g., iodine in Compound 5) increases electrophilicity, enhancing interactions with biological nucleophiles .
- Spacer Chains : Alkyl chains (e.g., six-carbon in pyrazinamide hybrids) improve pharmacokinetics but may reduce aqueous solubility .
- Azo vs. Amide Linkages : Azo compounds exhibit stronger UV absorption (λmax ~450 nm) but lower metabolic stability compared to amide-linked hybrids .
Biological Activity
2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid, a compound with the molecular formula and a molecular weight of 297.27 g/mol, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which is critical for its biological activity. For instance, studies have shown that derivatives of benzoic acid can activate proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in cellular models .
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells .
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, indicating its potential as an antimicrobial agent .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treatment .
- Cytotoxic Effects on Cancer Cells : Research on the cytotoxic effects of this compound revealed that it induced apoptosis in human cancer cell lines (e.g., HT-29 and COLO-205). The IC50 values were reported at 10 μM, indicating effective concentration levels for therapeutic applications .
- In Silico Studies : Computational modeling studies have shown that this compound binds effectively to target proteins involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This binding affinity suggests potential as an anti-cancer agent through inhibition of angiogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
